molecular formula C21H15Cl2N3O2S2 B2385362 N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1260622-33-0

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B2385362
M. Wt: 476.39
InChI Key: CYBJBWGQSWYGSR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a useful research compound. Its molecular formula is C21H15Cl2N3O2S2 and its molecular weight is 476.39. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Conformation

Research has been conducted on the crystal structures of compounds similar to N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide. These studies reveal insights into their molecular conformation, including the folding about the methylene C atom and the inclination of the pyrimidine ring relative to the benzene ring. Such structural information is crucial for understanding the chemical and physical properties of these compounds (Subasri et al., 2016).

Potential Dual Inhibitory Activities

Compounds structurally related to N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in cellular metabolism. These findings highlight the potential therapeutic applications of these compounds in treating diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).

Vibrational Spectroscopy and Quantum Computational Analysis

A study using vibrational spectroscopy and quantum computational approaches has been conducted on a molecule similar to N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide. This research provides insights into the molecular structure and interactions, revealing the stereo-electronic interactions leading to stability, which are essential for understanding the chemical behavior of such compounds (Jenepha Mary et al., 2022).

Antitumor Activities

Research on derivatives of thieno[3,2-d]pyrimidine, a core structure in N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide, has shown significant antitumor activities. This suggests the potential of such compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c1-25(16-4-2-3-14(23)11-16)18(27)12-30-21-24-17-9-10-29-19(17)20(28)26(21)15-7-5-13(22)6-8-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBJBWGQSWYGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

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